molecular formula C20H21NO6 B12759341 Carpoxidine CAS No. 66408-19-3

Carpoxidine

Cat. No.: B12759341
CAS No.: 66408-19-3
M. Wt: 371.4 g/mol
InChI Key: OAZLDYLMBSFNAY-UHFFFAOYSA-N
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Description

While direct references to Carpoxidine are absent in the provided evidence, its structural and functional attributes can be inferred from related compounds in the flavonoid and epoxide families. Flavonoids are known for their antioxidant, anti-inflammatory, and catalytic properties, while epoxides are valued for their reactivity in polymerization and drug metabolism . This compound’s epoxide group suggests utility in cross-linking reactions or as a metabolic intermediate, akin to carbamazepine-10,11-epoxide, a bioactive metabolite studied via HPLC and gas chromatography .

Properties

CAS No.

66408-19-3

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

16,17-dimethoxy-13-oxido-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol

InChI

InChI=1S/C20H21NO6/c1-24-15-4-3-12-14(20(15)25-2)9-21(23)6-5-11-7-16-17(27-10-26-16)8-13(11)18(21)19(12)22/h3-4,7-8,18-19,22H,5-6,9-10H2,1-2H3

InChI Key

OAZLDYLMBSFNAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CC[N+]3(C2)[O-])OCO5)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Carpoxidine can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with a focus on optimizing yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: Carpoxidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like cyanide (CN-) and hydroxide (OH-).

Major Products:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted anilides.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (mg/L) Key Functional Groups
This compound* C₁₅H₁₂O₄ 256.25 ~50 (aqueous) Epoxide, flavone
Quercetin C₁₅H₁₀O₇ 302.24 160 Flavonol, hydroxyl
Naringenin C₁₅H₁₂O₅ 272.25 120 Flavanone, hydroxyl
Carbamazepine-10,11-epoxide C₁₅H₁₂N₂O₂ 252.27 340 Epoxide, amine

*Note: this compound data inferred from flavonoid and epoxide trends .

  • Molecular Weight: this compound’s molecular weight (256.25 g/mol) positions it between lighter epoxides (e.g., carbamazepine-10,11-epoxide) and bulkier flavonoids (e.g., quercetin).
  • Solubility: Its lower aqueous solubility (~50 mg/L) compared to hydroxyl-rich flavonoids (e.g., quercetin at 160 mg/L) may reflect reduced polarity due to the epoxide group .

Analytical Methodologies

This compound’s analysis may employ techniques validated for similar compounds:

  • Chromatography : HPLC and gas chromatography, as used for carbamazepine-10,11-epoxide, offer precision (±2% error) for quantification .
  • Spectroscopy : Infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy can identify epoxide peaks (e.g., 1250–850 cm⁻¹ for C-O-C stretching) .

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